2,6-Dihydroxybenzaldehyde
Description
Significance of the Benzene-1,3-diol Framework in Organic Synthesis
The core structure of 2,6-dihydroxybenzaldehyde is built upon a benzene-1,3-diol, commonly known as resorcinol (B1680541), framework. aakash.ac.in This structural motif is of fundamental importance in organic synthesis due to the activating, electron-donating nature of its two hydroxyl groups. patsnap.com This characteristic enhances the reactivity of the benzene (B151609) ring toward electrophilic substitution reactions. patsnap.com
The versatility of the resorcinol framework allows it to serve as a precursor in the production of a diverse range of chemicals. patsnap.comchemicalbook.com It is a crucial component in the synthesis of various resins, notably resorcinol-formaldehyde resins, which are valued for their strong adhesive properties in industries like construction and automotive. patsnap.com Furthermore, the benzene-1,3-diol structure is a key building block for pharmaceuticals, agrochemicals, and dyes. patsnap.comchemicalbook.com Its ability to participate in condensation reactions and act as a polyfunctional nucleophile makes it an indispensable tool for synthetic chemists aiming to construct complex molecular architectures. aakash.ac.inpatsnap.com
Overview of Major Research Trajectories for this compound
Research involving this compound is multifaceted, primarily focusing on its utility as a versatile synthetic intermediate. dataintelo.com It serves as a critical starting material in the synthesis of a variety of biologically active compounds and functional materials.
One significant research area is its use in medicinal chemistry. It is a reactant in the synthesis of cinnamides, which have been investigated as potent cholinesterase inhibitors. chemicalbook.com It is also used to prepare this compound aroylhydrazones, which act as iron chelators and have demonstrated significant cytoprotective activity against oxidative stress. acs.org Furthermore, this compound is a key intermediate in the synthesis of Voxelotor, a drug used for treating Sickle Cell Disease. google.comgoogle.com
In the field of natural product synthesis, this compound is employed as a starting material for creating complex molecules with antimicrobial properties. nih.gov For instance, it has been used in the multi-step synthesis of a natural product from an endolichenic fungus that exhibits broad-spectrum antimicrobial activity. nih.gov
Additionally, its reactivity is exploited in the synthesis of heterocyclic compounds like coumarins and versatile building blocks such as hydroxybenzofurans. clockss.orgarkat-usa.org The compound's antioxidant properties are also a subject of study, with research exploring the relationship between its structure and its capacity to scavenge free radicals. cymitquimica.comwiserpub.com
| Application Area | Synthesized Product/Use | Significance | Source |
|---|---|---|---|
| Medicinal Chemistry | Cinnamides | Potent cholinesterase inhibitors | chemicalbook.com |
| Medicinal Chemistry | This compound aroylhydrazones | Iron chelators with cytoprotective activity | acs.org |
| Pharmaceutical Synthesis | Voxelotor Intermediate | Drug for Sickle Cell Disease | google.comgoogle.com |
| Natural Product Synthesis | Antimicrobial compounds | Source of new antibacterial and antifungal agents | nih.gov |
| Organic Synthesis | Coumarins | Important class of heterocyclic compounds | clockss.org |
| Material Science | Dyes and Optical Materials | Used as a raw material for synthesis | cymitquimica.com |
| Antioxidant Research | Study of structure-antioxidant relationships | Understanding antioxidant mechanisms | wiserpub.com |
Intrinsic Structural Features and Their Influence on Chemical Reactivity
The chemical behavior of this compound is a direct consequence of its unique structural arrangement. cymitquimica.com The molecule contains three functional groups—an aldehyde and two hydroxyl groups—attached to a benzene ring. cymitquimica.com The two hydroxyl groups are powerful electron-donating groups, which significantly increase the electron density of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution reactions. cymitquimica.compatsnap.com
A key feature is the presence of the hydroxyl group at the ortho position relative to the aldehyde. This proximity allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This interaction influences the compound's physical properties, such as its solubility in polar solvents, and its chemical reactivity. cymitquimica.com
The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions. nih.gov The phenolic hydroxyl groups can be alkylated or acylated. nih.govnih.gov The reactivity of these hydroxyl groups can be influenced by factors such as the choice of base and solvent, sometimes allowing for regioselective reactions. nih.gov Studies have also investigated how the dissociation state of the hydroxyl groups and their positions on the ring impact the compound's antioxidant capacity and oxidation potential. wiserpub.com This interplay of functional groups makes this compound a versatile reactant capable of participating in a wide range of chemical transformations. cymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-4-5-6(9)2-1-3-7(5)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXAGETVRDOQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437750 | |
| Record name | 2,6-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387-46-2 | |
| Record name | 2,6-Dihydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=387-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,6-Dihydroxybenzaldehyde | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dihydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,6-DIHYDROXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89FJ2AWV2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies for 2,6 Dihydroxybenzaldehyde
Strategic Approaches for ortho-Hydroxylated Benzaldehyde (B42025) Synthesis
The synthesis of benzaldehydes with hydroxyl groups in the ortho position requires overcoming challenges such as regioselectivity and the lability of the functional groups. acs.orgrsc.org The development of advanced synthetic methods has focused on directing functionalization to the desired position while protecting sensitive groups. These strategies are broadly categorized based on the starting material, with resorcinol (B1680541) and its derivatives being the most direct and economical precursors, while dimethoxybenzene offers an alternative route that often involves demethylation in the final steps.
Resorcinol is an inexpensive and readily available starting material, making it an attractive option for the large-scale synthesis of 2,6-dihydroxybenzaldehyde. google.com However, the high reactivity of the resorcinol ring can lead to poor selectivity, necessitating either multi-step protection/deprotection sequences or direct condensation methods that contend with isomer formation. google.comlookchem.com
To achieve high regioselectivity, a multi-step approach involving the protection of resorcinol's hydroxyl groups is frequently employed. This method ensures that the subsequent formylation occurs specifically at the C2 position, located between the two protected hydroxyls.
The process typically involves three main stages:
Hydroxyl Group Protection : The two hydroxyl groups of resorcinol are protected to prevent them from reacting in subsequent steps and to direct the lithiation. Common protecting groups include ethyl vinyl ether (EVE), which forms an acetal, or methoxymethyl (MOM) ether. google.comresearchgate.net The reaction of resorcinol with ethyl vinyl ether can take over 16 hours at room temperature in a solvent like tetrahydrofuran (B95107) (THF). google.com
Directed Ortho-Lithiation and Formylation : The protected resorcinol derivative undergoes directed ortho-metalation. A strong organolithium base, such as n-butyllithium (n-BuLi), selectively removes a proton from the C2 position, which is the most acidic site due to the directing effect of the two adjacent protected hydroxyl groups. google.comsemanticscholar.orgnih.gov The resulting aryllithium intermediate is then treated with a formylating agent, typically N,N-dimethylformamide (DMF), to introduce the aldehyde group. researchgate.netsemanticscholar.org
Deprotection : In the final step, the protecting groups are removed under acidic conditions to yield the target molecule, this compound. google.com
| Step | Description | Key Reagents | Typical Conditions |
| 1. Protection | Both hydroxyl groups of resorcinol are protected. | Ethyl Vinyl Ether (EVE) | Tetrahydrofuran (THF), Room Temperature, >16h google.com |
| 2. Lithiation & Formylation | Selective deprotonation at C2 followed by addition of a formyl group. | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) | -10 to 0 °C google.com |
| 3. Deprotection | Removal of protecting groups to reveal the hydroxyls. | Dilute Hydrochloric Acid | 20-25 °C google.com |
A more direct route to this compound is the condensation reaction of resorcinol with formaldehyde (B43269) under basic conditions. mdpi.commdpi.com This method is simpler as it involves a single step, but it suffers from poor selectivity. google.com The reaction typically yields a mixture of this compound and its isomer, 2,4-dihydroxybenzaldehyde (B120756), making the purification of the desired product challenging. google.com
Theoretical studies show the reaction proceeds through the formation of quinonemethide (QM) intermediates. mdpi.comnih.gov The relative energy barriers for the formation of different QM intermediates dictate the product distribution. The formation of 4-quinonemethide anion (4-QMA) and 6-quinonemethide (6-QM) have lower energy barriers, which explains why 2,4- and 4,4'-methylene linkages are dominant, leading to the co-production of the 2,4-dihydroxy isomer. mdpi.com
| Product | Typical Ratio | Key Challenge |
| This compound | 41 | Difficult purification due to isomer formation google.com |
| 2,4-Dihydroxybenzaldehyde | 24 | Separation from the desired product google.com |
An alternative strategy begins with 1,3-dimethoxybenzene (B93181). This precursor is first converted to 2,6-dimethoxybenzaldehyde (B146518), which is then demethylated to produce the final product. google.comgoogle.com This route offers good regioselectivity in the formylation step but introduces the complexity of cleaving stable aryl methyl ether bonds.
The synthesis starts with the lithiation of 1,3-dimethoxybenzene, followed by formylation to yield 2,6-dimethoxybenzaldehyde. google.comgoogle.com The crucial step is the subsequent cleavage of the two methyl ether groups. Various Lewis acids are employed for this demethylation.
Boron Trichloride (BCl₃) : BCl₃ is an effective reagent for the selective cleavage of methoxy (B1213986) groups, particularly those ortho to a carbonyl group. rsc.org The reaction is typically performed under mild conditions with short reaction times. rsc.orgacs.org
Boron Tribromide (BBr₃) : BBr₃ is a powerful and widely used reagent for cleaving aryl methyl ethers. rsc.orgorgsyn.org It is highly selective and functions under mild conditions, often at or below room temperature, tolerating many other functional groups. rsc.orgorgsyn.org
Aluminum Chloride (AlCl₃) : AlCl₃ can also be used for the demethylation of methoxybenzenes. google.com The use of AlCl₃-NaI has been shown to be a practical method for cleaving o-hydroxyphenyl methyl ethers. sci-hub.st
While this two-step approach starting from 1,3-dimethoxybenzene can achieve a total yield of around 70%, the use of strong Lewis acids complicates the post-reaction workup and can generate significant chemical waste. google.comgoogle.com
| Demethylating Agent | Precursor | Advantages | Disadvantages |
| Boron Trichloride (BCl₃) | 2,6-Dimethoxybenzaldehyde | Efficient, selective for ortho-methoxy groups rsc.org | Moisture sensitive, corrosive acs.org |
| Boron Tribromide (BBr₃) | 2,6-Dimethoxybenzaldehyde | Highly effective, mild conditions, high selectivity rsc.orgorgsyn.orgfishersci.ca | Moisture sensitive, corrosive orgsyn.org |
| Aluminum Chloride (AlCl₃) | 2,6-Dimethoxybenzaldehyde | Inexpensive google.com | Complicated workup, generation of waste google.comgoogle.com |
While the Wittig reaction is primarily known for creating carbon-carbon double bonds, related chemistry has been instrumental in the synthesis of precursors to this compound. One notable application involves the synthesis of 2,6-dimethoxybenzaldehyde, a key intermediate that requires subsequent demethylation. This method starts from olivetol (B132274) dimethyl ether (1,3-dimethoxy-5-pentylbenzene) and uses Wittig chemistry to construct the aldehyde functionality. lehigh.edu This approach underscores the versatility of classic organic reactions in building complex aromatic structures that serve as precursors to the final target molecule. The resulting 2,6-dimethoxybenzaldehyde derivative can then be demethylated using reagents like aluminum bromide to yield the desired dihydroxy product. lehigh.edu
Direct Formylation Strategies and Regioselectivity Challenges
The direct introduction of a formyl group onto an aromatic ring, known as formylation, is a primary strategy for synthesizing phenolic aldehydes. However, when applied to resorcinol (1,3-dihydroxybenzene) to produce this compound, significant challenges related to regioselectivity arise. The hydroxyl groups on the resorcinol ring activate the positions ortho and para to them (positions 2, 4, and 6), often leading to a mixture of products.
Classic formylation methods such as the Vilsmeier-Haack, Gattermann, and Duff reactions are employed, each with distinct regioselective outcomes. The Vilsmeier-Haack reaction, which uses a Vilsmeier reagent derived from N,N-dimethylformamide (DMF) and phosphoryl chloride, can be used, but controlling the position of formylation is difficult. researchgate.net Similarly, the Duff reaction, which uses hexamethylenetetramine (HMTA), is known for poor regioselectivity in the formylation of 1,3-dialkoxybenzenes, a related substrate class. semanticscholar.org This lack of control often leads to the undesired 2,4-dihydroxybenzaldehyde isomer as a major byproduct, complicating purification and reducing the yield of the target 2,6-isomer. researchgate.net
A key challenge is that steric hindrance at the 2-position, situated between the two hydroxyl groups, can influence the reaction's direction. semanticscholar.org For instance, while ortho-lithiation followed by formylation can offer high regioselectivity for the 2-position, direct formylation with bulky reagents may favor the less hindered 4-position. semanticscholar.org Research has shown that factors like the choice of solvent, base, and protecting groups for the hydroxyl functions can be manipulated to influence the isomeric ratio, but achieving high selectivity for the 2,6-isomer via direct formylation remains a significant synthetic hurdle. mdpi.com
Table 1: Comparison of Direct Formylation Methods and Regioselectivity
| Formylation Method | Reagents | Typical Outcome for Resorcinol/Derivatives | Regioselectivity Challenge |
|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | Mixture of isomers, sensitive to conditions | Low regioselectivity, formation of 2,4-isomer. researchgate.net |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Poor regioselectivity, favors less hindered positions. semanticscholar.org | Predominantly forms the 2,4-isomer. semanticscholar.org |
| Reimer-Tiemann | Chloroform, Base | Mixture of ortho and para products | Low yield of 2,6-isomer; favors 2,4-isomer. researchgate.net |
| Ortho-lithiation | n-BuLi, DMF | High regioselectivity for 2,6-dialkoxybenzaldehydes | Requires protection of hydroxyl groups. semanticscholar.org |
Chiral Catalyst Methodologies for Stereoselective Preparation
The compound this compound is achiral and therefore its direct synthesis does not involve stereoselective steps. However, this aldehyde is a valuable precursor for the synthesis of chiral molecules, where chiral catalysts are employed in subsequent reactions. The development of novel chiral catalysts is a significant area of research in asymmetric synthesis, which aims to produce enantiomerically pure compounds. csic.esmetu.edu.tr
Chiral catalysts, often complex metal-ligand structures or purely organic molecules, create a three-dimensional "chiral pocket" that forces a reaction to proceed through a lower energy pathway for one enantiomer over the other. csic.es While not used to prepare this compound itself, derivatives of this aldehyde are used to construct chiral ligands. For example, the phenolic hydroxyl groups can be functionalized and linked to chiral backbones. These resulting ligands can then be complexed with metals to catalyze a wide range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. nih.gov
The synthesis of C2-symmetric bis-imines from chiral diamines and pyridine-2-carboxaldehydes has been shown to create effective organocatalysts for reactions like the Diels-Alder cycloaddition, achieving enantioselectivities up to 55%. unimi.it This highlights how aldehyde-derived structures can be pivotal in the design of new catalytic systems for stereoselective synthesis. unimi.itnumberanalytics.com
Process Optimization and Industrial Scale-Up Considerations
Transitioning the synthesis of this compound from a laboratory setting to industrial production requires significant process optimization. Key considerations include improving reaction efficiency, reducing costs, ensuring safety, and minimizing environmental impact.
Continuous Flow Reactor Systems for Enhanced Production Efficiency
Continuous flow chemistry has emerged as a powerful technology for chemical manufacturing, offering substantial advantages over traditional batch processing. amt.uk In a continuous flow system, reagents are continuously pumped into a reactor where they mix and react, and the product is continuously removed. amt.uk This technology is particularly well-suited for the synthesis of this compound. google.comgoogle.com
A patented device for the continuous preparation of this compound involves a series of three connected continuous reaction units for:
Hydroxyl group protection (e.g., with ethyl-vinyl ether). google.comgoogle.com
Lithiation and hydroformylation. google.comgoogle.com
Deprotection to yield the final product. google.comgoogle.com
This integrated system eliminates the need for intermediate purification steps, significantly shortening reaction times and reducing equipment and post-treatment costs. google.comgoogle.com Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and residence time, which can lead to higher yields and improved safety, especially for highly exothermic or hazardous reactions. beilstein-journals.orgmalvernpanalytical.com
Comparative Analysis of Batch Versus Continuous Manufacturing Processes
The choice between batch and continuous manufacturing has significant implications for the production of fine chemicals like this compound. ima.itnnit.com
Batch manufacturing is the traditional method where reactions are carried out in large, stirred tanks in discrete steps. While it is a well-established and understood process, it suffers from several drawbacks. nnit.com These include longer production cycles due to hold times between steps, potential for batch-to-batch variability, and safety risks associated with handling large volumes of hazardous materials. ima.itnnit.com For the synthesis of this compound, a batch process involving hydroxyl protection, lithiation, and deprotection could take over 16 hours for the initial step alone, leading to low production efficiency and high energy consumption upon scale-up. google.com
Continuous manufacturing , by contrast, integrates these steps into a seamless flow. gabi-journal.net This approach leads to a dramatic increase in production efficiency and facilitates industrial-scale production. google.comgoogle.com The smaller footprint of flow reactors and the reduced volume of hazardous materials at any given time enhance operational safety. beilstein-journals.org Furthermore, continuous processes are more amenable to automation and real-time monitoring, leading to more consistent product quality. gabi-journal.net Economic analyses often show that despite higher initial investment costs, continuous manufacturing can be more cost-effective in the long run due to reduced labor, energy, and waste disposal costs. nih.gov
Table 2: Batch vs. Continuous Manufacturing for this compound
| Feature | Batch Manufacturing | Continuous Manufacturing |
|---|---|---|
| Production Time | Long (e.g., >16 hours for one step) google.com | Shortened significantly google.com |
| Process Steps | Discrete, with intermediate storage/purification ima.it | Integrated, no intermediate purification needed google.com |
| Efficiency | Low production efficiency, high energy use google.com | Greatly improved production efficiency amt.ukgoogle.com |
| Scalability | Difficult, often requires re-engineering | Easier, by running the process for longer nnit.com |
| Safety | Higher risk due to large volumes of reagents | Enhanced safety, smaller reaction volumes beilstein-journals.org |
| Cost | High post-treatment and energy costs google.com | Lower operational costs, saves on equipment google.comnih.gov |
| Product Quality | Potential for batch-to-batch variability | High consistency, real-time monitoring gabi-journal.net |
Optimization of Reaction Conditions for Industrial Application
For the industrial synthesis of this compound, optimizing reaction conditions is crucial to maximize yield, minimize costs, and ensure a sustainable process. researchgate.net This involves a systematic study of various parameters.
In a continuous flow process for this compound, key optimized conditions include:
Temperature: The hydroxyl protection reaction is typically run at 20-25°C, while the lithiation and hydroformylation step is conducted at low temperatures (-30°C to 25°C) to control reactivity. The final deprotection step is often performed at a slightly elevated temperature (30-45°C). google.com
Reagents: Specific reagents are chosen for efficiency and cost. For example, n-butyllithium is a common choice for the lithiation step, and dimethylformamide (DMF) is used as the hydroformylation agent. google.com The deprotection is typically achieved with an inorganic strong acid like dilute hydrochloric acid. google.com
Residence Time: In flow reactors, the time reactants spend in the reaction zone is a critical parameter. For the synthesis of this compound, retention times in the various reactors can range from 20 to 180 minutes. google.com
Optimization studies often involve comparing different catalysts, solvents, and temperature profiles to find the most cost-effective and high-yielding combination for large-scale production. researchgate.net
Reactivity and Advanced Reaction Mechanisms of 2,6 Dihydroxybenzaldehyde
Electrophilic Aromatic Substitution Dynamics
The benzene (B151609) ring of 2,6-dihydroxybenzaldehyde is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two hydroxyl groups. cymitquimica.com These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. cymitquimica.commasterorganicchemistry.com The substitution pattern is directed by the activating groups, favoring the ortho and para positions relative to the hydroxyl groups. However, since the ortho positions are already substituted, the primary site for electrophilic attack is the para position (C4) to both hydroxyl groups.
The general mechanism for electrophilic aromatic substitution proceeds in two steps:
Attack of the electrophile: The electron-rich aromatic ring attacks the electrophile (E+), disrupting the aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
Examples of electrophilic aromatic substitution reactions that this compound can undergo include halogenation, nitration, and Friedel-Crafts reactions. ambeed.comrsc.orgnih.gov The specific conditions and reagents used will determine the outcome of the reaction.
Nucleophilic Addition Reactions at the Aldehyde Moiety
The aldehyde group in this compound is a key site for nucleophilic addition reactions. The carbon-oxygen double bond is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. libretexts.org
The general mechanism involves two main steps:
Nucleophilic attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond of the carbonyl group. This results in the formation of a tetrahedral alkoxide intermediate. libretexts.org
Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by an acid to yield an alcohol. libretexts.org
A variety of nucleophiles can participate in these reactions, including Grignard reagents, organolithium compounds, and enolates. ambeed.com The reactivity of the aldehyde can be influenced by the electronic effects of the substituents on the aromatic ring. In the case of this compound, the electron-donating hydroxyl groups can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). However, the presence of intramolecular hydrogen bonding can influence the reaction rate. mdpi.com
Complexation and Chelation Chemistry with Metal Ions
The presence of both hydroxyl and aldehyde groups in a proximate arrangement allows this compound to act as a chelating agent, capable of binding to metal ions to form stable complexes. nih.gov Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom.
This compound and its derivatives can form complexes with a variety of metal ions, including iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). nih.govnih.gov The hydroxyl groups can deprotonate to form phenoxide ions, which, along with the oxygen atom of the aldehyde group, can coordinate to the metal center. This chelation often results in the formation of a stable five- or six-membered ring containing the metal ion.
The ability of this compound derivatives to chelate metal ions is a key aspect of their biological activity, including their antioxidant properties. nih.gov For instance, the chelation of iron can prevent its participation in Fenton chemistry, which generates harmful reactive oxygen species. nih.gov
Esterification and Etherification Reaction Pathways
The hydroxyl groups of this compound can undergo esterification and etherification reactions.
Esterification is the reaction of an alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. In the case of this compound, one or both of the hydroxyl groups can be esterified. The reaction is typically carried out in the presence of an acid catalyst.
Etherification involves the formation of an ether linkage (R-O-R'). A common method for etherification is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide. For this compound, the hydroxyl groups can be converted to alkoxides by treatment with a base, and then reacted with an alkyl halide to form an ether. For example, 2,6-bis(dodecyloxy)benzaldehyde (B598693) is synthesized by the Williamson etherification of this compound with dodecyl bromide under basic conditions.
The synthesis of lipid tucaresol, an immunopotentiatory agent, involves the etherification of this compound with a previously esterified compound. rsc.org
Oxidation and Reduction Processes
The aldehyde and hydroxyl groups of this compound can participate in oxidation and reduction reactions.
Oxidation:
The aldehyde group is readily oxidized to a carboxylic acid group using various oxidizing agents. ontosight.ai
The hydroxyl groups on the aromatic ring can be oxidized to quinones, particularly under stronger oxidizing conditions. iucr.orgresearchgate.net The antioxidant properties of dihydroxybenzaldehydes are related to their ease of oxidation.
Reduction:
The aldehyde group can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ambeed.comontosight.ai
Under more vigorous conditions, such as catalytic hydrogenation, both the aldehyde group and the aromatic ring can be reduced.
The specific products of oxidation and reduction reactions depend on the reagents and reaction conditions employed.
Mechanistic Studies of Ring-Opening and Ring-Closure Transformations in Related Derivatives
Derivatives of this compound can undergo various ring-opening and ring-closure reactions, often involving the interplay of the functional groups on the aromatic ring. For instance, the synthesis of certain heterocyclic compounds can be initiated from dihydroxybenzaldehydes.
One example involves the palladium-catalyzed three-component reaction of alkynols, trimethyl orthoformate, and 2,5-dihydroxybenzaldehyde (B135720), which leads to the formation of chroman ketals and spiroketals. acs.org The mechanism of this transformation involves the formation of an endocyclic enol ether and an o-quinone methide intermediate, which then undergo an inverse-demand [4+2] cycloaddition. acs.org
While direct mechanistic studies on ring-opening and ring-closure of this compound itself are less common, studies on related polyhydroxy aromatic aldehydes and their derivatives provide insight into potential transformations. These reactions are often key steps in the total synthesis of complex natural products. nih.govacs.org
Influence of Intermolecular and Intramolecular Hydrogen Bonding on Reactivity
Hydrogen bonding plays a crucial role in the structure, stability, and reactivity of this compound. jchemrev.com
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydrogen of one hydroxyl group and the oxygen of the adjacent aldehyde group, creating a stable six-membered ring. This type of hydrogen bond, known as a resonance-assisted hydrogen bond (RAHB), is particularly strong and influences the molecule's conformation and reactivity. mdpi.com This intramolecular hydrogen bond can affect the acidity of the hydroxyl protons and the electrophilicity of the carbonyl carbon. mdpi.com
Intermolecular Hydrogen Bonding: The hydroxyl groups of this compound can also participate in intermolecular hydrogen bonding with other molecules of the same compound or with solvent molecules. iucr.orgjchemrev.com This can lead to the formation of dimers or larger aggregates in the solid state and in solution. Intermolecular hydrogen bonding can influence the molecule's physical properties, such as its melting point and solubility, as well as its reactivity by affecting the availability of the functional groups for reaction. cymitquimica.com
The balance between intramolecular and intermolecular hydrogen bonding can be influenced by the solvent and the presence of other interacting species. For example, in a study of 2,5-dihydroxybenzaldehyde, one hydroxyl group forms an intramolecular hydrogen bond with the carbonyl group, while the other forms an intermolecular hydrogen bond with a neighboring molecule. iucr.org A similar scenario is plausible for the 2,6-isomer, impacting its crystal packing and reactivity.
Synthesis and Chemical Studies of 2,6 Dihydroxybenzaldehyde Derivatives and Analogs
Hydrazone Derivatives
Hydrazones derived from 2,6-dihydroxybenzaldehyde are a prominent class of compounds, synthesized through the condensation reaction of this compound with various hydrazides. These derivatives are of particular interest due to their structural features, which often impart significant biological and chemical activities.
Aroylhydrazones and Their Metal-Chelating Properties
Aroylhydrazones are synthesized by the condensation of this compound with aroylhydrazides. The resulting molecules possess an additional hydroxyl group, which can participate in the chelation of metal ions. This structural feature enhances their ability to bind with metal ions, a property that is central to their potential applications.
One notable example is the series of this compound aroylhydrazones prepared as analogs of salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH), a known iron chelator. Among these, compound JK-31, which is this compound 4-chlorobenzohydrazone, has demonstrated significant cytoprotective efficiency. Research has shown that these aroylhydrazones can effectively bind ferric ions from the cellular labile iron pool. This metal-chelating ability is believed to be a key factor in their protective effects against oxidative damage.
Schiff Base Derivatives
Azo-Schiff Base Compounds
Azo-Schiff base compounds are a class of molecules that incorporate both an azo (-N=N-) group and an azomethine (-CH=N-) group. chemmethod.comekb.eg These compounds and their metal complexes are of interest due to their potential biological activities and applications as dyes and indicators. chemmethod.comekb.eg
The synthesis of azo-Schiff bases derived from this compound typically involves a two-step process. First, an azo compound is formed through a coupling reaction between a diazonium salt and this compound in an alkaline solution. chemmethod.comjocrehes.com The resulting azo-aldehyde can then be reacted with a primary amine, such as a substituted aniline (B41778) or a diamine, in an acidic medium to form the final azo-Schiff base. jocrehes.com
For instance, new bis(azo-Schiff base) compounds have been prepared by reacting the azo derivative of 2,4-dihydroxybenzaldehyde (B120756) with various aromatic diamines in ethanol. jocrehes.com Similarly, a new azo-Schiff base ligand was synthesized by reacting an azo compound with thiosemicarbazide (B42300). chemmethod.com The resulting ligands can then be used to form complexes with various metal ions, such as Ni(II), Co(II), Cr(III), Mn(II), and Cu(II), typically in a 1:2 metal-to-ligand molar ratio. chemmethod.com These complexes often exhibit distinct colors and are characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy. chemmethod.combohrium.com
| Starting Materials | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Diazonium salt, 2,4-Dihydroxybenzaldehyde, Aromatic diamines | 1. Coupling reaction (alkaline). 2. Condensation with diamine (acidic, ethanol) | Bis(azo-Schiff base) | jocrehes.com |
| Azo compound, Thiosemicarbazide | Reaction in suitable solvent | Azo-Schiff base ligand | chemmethod.com |
| 2-hydroxy-5-[(E)-phenyldiazenyl]benzaldehyde, 4-(4-nitrophenoxy)benzenamine | Inert conditions | Azo-Schiff base (AzNP) | bohrium.com |
Thiosemicarbazone Ligands and Their Organometallic Complexes
Thiosemicarbazones are formed by the condensation reaction of a thiosemicarbazide with an aldehyde or ketone. researchgate.net These compounds are versatile ligands that can coordinate with metal ions through sulfur and nitrogen atoms, often acting as bidentate or tridentate chelating agents. researchgate.netpmf.unsa.ba The resulting organometallic complexes have garnered significant interest due to their diverse chemical properties and potential applications. researchgate.nettandfonline.com
The synthesis of thiosemicarbazone ligands derived from this compound involves the reaction of the aldehyde with thiosemicarbazide, typically in a refluxing alcoholic solvent, sometimes with a catalytic amount of acid. pmf.unsa.batandfonline.com These ligands can then be reacted with various metal salts to form organometallic complexes. For example, ruthenium(II)-arene complexes have been synthesized by reacting benzaldehyde-derived thiosemicarbazones with a ruthenium dimer precursor. researchgate.net Similarly, nickel(II) complexes have been prepared using thiosemicarbazone ligands derived from dihydroxybenzaldehydes. researchgate.netcore.ac.uk
The coordination mode of the thiosemicarbazone ligand to the metal center can vary. In some ruthenium(II)-arene complexes, the thiosemicarbazone derived from 2-hydroxy-3-methoxybenzaldehyde (B140153) acts as a tridentate ligand, coordinating through its thione sulfur, phenolic oxygen, and azomethine nitrogen atoms. researchgate.net In contrast, thiosemicarbazones from 3-hydroxybenzaldehyde (B18108) and 3,4-dihydroxybenzaldehyde (B13553) have been observed to act as bidentate ligands, coordinating through the thione sulfur and imine nitrogen atoms. researchgate.net The geometry of the resulting complexes is often distorted octahedral or square planar. core.ac.ukmdpi.com
| Ligand | Metal | Coordination Mode | Complex Geometry | Reference |
|---|---|---|---|---|
| 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone | Ruthenium(II) | Tridentate (S, O, N) | - | researchgate.net |
| 3-hydroxybenzaldehyde thiosemicarbazone | Ruthenium(II) | Bidentate (S, N) | - | researchgate.net |
| 3,4-dihydroxybenzaldehyde thiosemicarbazone | Ruthenium(II) | Bidentate (S, N) | - | researchgate.net |
| Dihydroxybenzaldehyde thiosemicarbazone | Nickel(II) | Tridentate (O, N, S) | - | researchgate.net |
| 2,3-dihydroxybenzaldehyde (B126233) thiosemicarbazone | Nickel(II) | Tridentate | Distorted Octahedral | core.ac.uk |
Alkoxy and Dialkoxybenzaldehyde Derivatives
Preparation Methods for 2,6-Dialkoxybenzaldehydes
The synthesis of 2,6-dialkoxybenzaldehydes can be approached through several methods, although the direct alkylation of this compound is often challenging due to poor regioselectivity. semanticscholar.org A more effective strategy involves the O-alkylation of 1,3-dihydroxybenzene (resorcinol) to form a 1,3-dialkoxybenzene intermediate. semanticscholar.org This is followed by a regioselective formylation at the C2 position, which is situated between the two ortho-directing alkoxy groups. semanticscholar.org This formylation is typically achieved through lithiation with n-butyllithium (n-BuLi) followed by quenching with dimethylformamide (DMF). semanticscholar.org
For the preparation of unsymmetrical 2,6-dialkoxybenzaldehydes, a common starting material is 3-methoxyphenol (B1666288). semanticscholar.org O-alkylation of 3-methoxyphenol with an appropriate alkyl iodide yields a 1-alkoxy-3-methoxybenzene. Subsequent lithiation and formylation of this intermediate produces the desired 2-alkoxy-6-methoxybenzaldehyde in moderate yields. semanticscholar.org
Another method for introducing a formyl group is direct formylation using hexamethylenetetramine (HMTA). semanticscholar.orgresearchgate.net However, this method can also suffer from poor regioselectivity for the synthesis of 2,6-dialkoxybenzaldehydes. semanticscholar.org
Challenges in Regioselective Alkylation of this compound
The direct alkylation of this compound with alkyl halides to produce unsymmetrical 2,6-dialkoxybenzaldehydes is generally not a favored synthetic route due to poor regioselectivity. semanticscholar.org It is difficult to selectively alkylate one hydroxyl group over the other, leading to a mixture of products that can be challenging to separate.
The regioselectivity of alkylation reactions on dihydroxybenzaldehydes is highly dependent on the positions of the hydroxyl groups. For example, in 2,4-dihydroxybenzaldehyde, the 4-hydroxyl group is generally more acidic and nucleophilic than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent carbonyl group. This difference in reactivity allows for regioselective alkylation at the 4-position under specific conditions, such as using cesium bicarbonate as the base in acetonitrile. digitellinc.comnih.govresearchgate.net However, for this compound, the two hydroxyl groups are chemically more equivalent, making selective mono-alkylation a significant synthetic challenge.
Acylhydrazone Ligands for Supramolecular Assembly
Acylhydrazones are Schiff base-like compounds formed from the condensation of a hydrazide with an aldehyde or ketone. semanticscholar.org When derived from o-hydroxy-substituted aldehydes like this compound, they can act as effective O,N,O-chelating ligands. semanticscholar.org These ligands are of particular interest in supramolecular chemistry due to their ability to form well-defined metal complexes that can self-assemble into larger, ordered structures.
The synthesis of acylhydrazone ligands is typically a straightforward condensation reaction. For example, N-acylhydrazones have been successfully synthesized by reacting a hydrazide with 2,4-dihydroxybenzaldehyde in methanol (B129727) at room temperature. semanticscholar.org These ligands can exist as a mixture of conformers in solution and can exhibit keto-enol tautomerism depending on the pH. semanticscholar.org
The chelation of these ligands to metal ions, such as Cu(II), has been studied using techniques like continuous variation experiments and FT-IR spectroscopy. semanticscholar.org The resulting metal complexes can serve as building blocks for the construction of complex supramolecular architectures, driven by coordination bonds and other non-covalent interactions. acs.org
Formation and Characterization of Cocrystals with Heterocyclic Compounds
Cocrystals are crystalline materials composed of two or more different molecular components held together in a stoichiometric ratio by non-covalent interactions. nih.govacs.org The formation of cocrystals can modify the physicochemical properties of the constituent molecules.
This compound and its isomers have been shown to form cocrystals with heterocyclic compounds like acridine (B1665455). A cocrystal of acridine with 2,4-dihydroxybenzaldehyde has been synthesized and characterized using single-crystal X-ray diffraction, which revealed a 2:1 stoichiometric ratio of acridine to the benzaldehyde (B42025) derivative. researchgate.netmdpi.com The crystal structure is stabilized by strong hydrogen bonds between the hydroxyl group of the aldehyde and the nitrogen atom of acridine, as well as other weaker interactions like C-H···O hydrogen bonds and π-π stacking interactions. researchgate.netmdpi.com
The formation and structure of these cocrystals are influenced by the specific isomers of the hydroxybenzaldehyde used. For instance, cocrystals of acridine with 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde (B117250) have also been reported, and they exhibit different crystal packing and space groups compared to the cocrystal with 2,4-dihydroxybenzaldehyde. researchgate.netmdpi.com These studies highlight the role of intermolecular interactions in directing the assembly of molecular components into well-defined crystalline solids.
Derivatives for Advanced Optical and Material Science Applications
This compound and its derivatives are valuable precursors in the development of advanced materials with unique optical properties. Their structural features allow for the synthesis of molecules with applications in liquid crystals and nonlinear optics.
Derivatives of this compound are utilized in the synthesis of thermotropic liquid crystals. Specifically, Schiff's base complexes of copper(II) derived from 2,5-dihydroxybenzaldehyde (B135720) have been shown to exhibit mesogenic properties, meaning they can display liquid crystal phases. tandfonline.com For instance, certain copper(II) complexes with Schiff's bases derived from 2,5-dihydroxybenzaldehyde and methylamine (B109427) were found to be mesogenic. tandfonline.com The molecular geometry of these ligands plays a crucial role in determining their liquid-crystalline behavior. tandfonline.com Research has also been conducted on bent-core liquid crystals derived from 2,5-dihydroxybenzaldehyde as the central core, which have been found to exhibit dark conglomerate and B2 mesophases. mdpi.com
In the field of nonlinear optics (NLO), derivatives of this compound are explored for their potential to create materials with high second-order optical nonlinearities. These materials are of interest for applications in optical data storage, signal processing, and telecommunications. For example, new dicationic 2D nonlinear optical (NLO) chromophores have been synthesized using pyrazinyl-pyridinium electron acceptors, which show large intramolecular charge-transfer transitions. acs.org While this specific example does not directly use this compound, the principles of creating NLO materials often involve donor-acceptor substituted π-conjugated systems, a motif achievable starting from dihydroxybenzaldehydes. Cocrystals of acridine with 2,4-dihydroxybenzaldehyde have been synthesized and shown to be promising candidates for nonlinear optical applications, with calculated first and second hyperpolarizability values indicating their potential. scilit.commdpi.com
| Derivative Type | Application Area | Key Research Finding | Reference |
|---|---|---|---|
| Schiff's Base Copper(II) Complexes from 2,5-Dihydroxybenzaldehyde | Liquid Crystals | Complexes derived from methylamine exhibit thermotropic mesophases (smectic C and nematic). tandfonline.com | tandfonline.com |
| Bent-Core Salicylaldimine Compounds from 2,5-Dihydroxybenzaldehyde | Liquid Crystals | Found to exhibit dark conglomerate (DC) and B2 mesophases. mdpi.com | mdpi.com |
| Acridine and 2,4-Dihydroxybenzaldehyde Cocrystal | Nonlinear Optics | Demonstrates potential for NLO applications with significant first and second hyperpolarizability values. scilit.commdpi.com | scilit.commdpi.com |
Synthetic Precursors for Complex Molecular Architectures and Pharmaceutical Scaffolds
This compound serves as a versatile starting material for the synthesis of a variety of complex molecular architectures and scaffolds that are of interest in medicinal chemistry and materials science. Its reactivity allows for the construction of heterocyclic systems and other elaborate structures.
A significant application of this compound is in the synthesis of coumarins. clockss.orgnih.govresearchgate.net Coumarins are a class of compounds with a wide range of biological activities. nih.govmdpi.com The synthesis can be achieved through various methods, such as the Wittig reaction, starting from salicylaldehyde derivatives. clockss.org For instance, this compound can be a precursor to simple coumarins, and the presence of hydroxyl or methoxy (B1213986) groups can influence the reaction yield and conditions. clockss.org
Furthermore, this compound is a key intermediate in the synthesis of benzoxanthene derivatives. These compounds can be formed through a one-pot condensation reaction of β-naphthol with aldehydes. nih.gov Benzoxanthenes are known for their potential as anticancer agents. nih.govbrieflands.com The synthesis of benzoxanthene-6,11-dione derivatives has been reported from the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with different benzaldehydes. nih.gov
In the realm of pharmaceuticals, this compound is a crucial building block for the synthesis of Voxelotor, a drug used for the treatment of Sickle Cell Disease (SCD). google.com This highlights the importance of this compound in constructing complex and therapeutically relevant molecules. The synthesis of Voxelotor involves the use of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde, which is derived from this compound. google.comgoogle.com
The compound is also used to create other complex structures. For example, it has been used in the synthesis of 1-(2-hydroxy, 6-methoxyphenyl) butanone, a natural product with antimicrobial activity, through a series of reactions including methylation and Grignard addition. nih.gov
| Target Molecule/Scaffold | Synthetic Application | Key Reaction Type | Reference |
|---|---|---|---|
| Coumarins | Pharmaceutical and other applications | Wittig Reaction | clockss.org |
| Benzoxanthenes | Potential anticancer agents | One-pot condensation with β-naphthol | nih.govnih.gov |
| Voxelotor Intermediate | Pharmaceutical (Sickle Cell Disease treatment) | Multi-step synthesis | google.comgoogle.comgoogle.com |
| 1-(2-hydroxy, 6-methoxyphenyl) butanone | Antimicrobial natural product synthesis | Methylation, Grignard reaction, Oxidation, Deprotection | nih.gov |
Supramolecular Chemistry Involving 2,6 Dihydroxybenzaldehyde
Design and Synthesis of Ligands for Self-Assembly Processes
The tailored design and synthesis of ligands are fundamental to controlling self-assembly processes in supramolecular chemistry. 2,6-Dihydroxybenzaldehyde is an ideal starting material for creating ligands with specific binding properties and geometries. The presence of two hydroxyl groups and an aldehyde function allows for sequential and selective modifications, leading to a wide array of derivatives capable of forming predictable, ordered structures.
A common strategy involves the alkylation of one of the hydroxyl groups to introduce hydrocarbon chains, which can influence solubility and packing in the solid state. For instance, ligands have been synthesized by reacting this compound with alkyl bromides such as 1-bromohexane (B126081) and 1-bromododecane. rsc.org The synthesis is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a weak base such as sodium bicarbonate (NaHCO₃). rsc.org This selective mono-alkylation leaves one hydroxyl group and the aldehyde available for further reactions or for directing coordination in self-assembly.
| Product | Reactants | Conditions | Yield | Reference |
| 2a (2-hydroxy-6-hexyloxybenzaldehyde) | This compound, 1-bromohexane, NaHCO₃ | DMF, 120 °C, 4h | Not specified | rsc.org |
| 2b (2-hydroxy-6-dodecyloxybenzaldehyde) | This compound, 1-bromododecane, NaHCO₃ | DMF | 49% | rsc.org |
Another approach utilizes this compound (DHB) as a catecholic building block that can co-assemble with amine-bearing polymers like polyethyleneimine (PEI). researchgate.net This process relies on multiple primary interactions, including those involving the catecholic structure of DHB, to form supramolecular films. researchgate.net The design of such systems leverages the inherent reactivity of the aldehyde and the binding capability of the catechol group to drive the self-assembly process.
Formation of Coordination Complexes with Defined Supramolecular Architectures (e.g., Helicates)
Helicates are a fascinating class of coordination complexes defined by one or more ligand strands wrapping around two or more metal ions, forming a double or triple helix. znaturforsch.com The creation of these intricate structures relies on the principle of self-assembly, where the steric and electronic information encoded within the ligands and the coordination preferences of the metal ions guide the formation of a specific, stable architecture.
Ligands derived from dihydroxybenzaldehydes are particularly well-suited for constructing helicates. While specific examples utilizing the 2,6-isomer are not extensively detailed in the available literature, research on the closely related 2,3-dihydroxybenzaldehyde (B126233) provides significant insight into the design principles. Condensation of 2,3-dihydroxybenzaldehyde with hydrazides, such as benzoylhydrazone or tosylhydrazone, yields ligands capable of forming heterodinuclear helicate-type complexes. znaturforsch.comacs.org
The choice of the hydrazone substituent has a profound impact on the final structure of the helicate. znaturforsch.com
Acylhydrazone Ligands : These ligands tend to be planar, leading to a linear arrangement of the ligand strands upon complexation. This results in the formation of cylindrical, triple-stranded dinuclear helicates. znaturforsch.com
Tosylhydrazone Ligands : The substitution of the acyl group with a tosyl group introduces a different geometry. The folding of the tosylhydrazone ligand results in a more condensed, spherical shape for the final complex. znaturforsch.com
| Ligand Type | Ligand Geometry | Resulting Helicate Structure | Reference |
| Acylhydrazone | Planar | Cylindrical | znaturforsch.com |
| Tosylhydrazone | Folded | Spherical | znaturforsch.com |
Development of Supramolecular Systems Functioning as Molecular Switches
A molecular switch is a molecule that can be reversibly shifted between two or more stable states in response to an external stimulus, such as a change in pH, light, or temperature. The distinct states of the switch exhibit different properties, making them useful in the development of molecular devices and smart materials.
Derivatives of this compound have been incorporated into supramolecular systems that exhibit switching behavior. One such system involves the self-assembly of this compound (DHB) and polyethyleneimine (PEI) into a catecholic supramolecular film. researchgate.net This system functions as a pH-operated switch. researchgate.net
Assembly (ON state) : At a pH of approximately 8, the components self-assemble to form an adhesive film. researchgate.net
Disassembly (OFF state) : When the pH is lowered to approximately 4, the film disassembles. researchgate.net
This reversible assembly and disassembly process, driven by pH changes, allows the system to function as a switch, modulating properties like adhesion and film thickness. researchgate.net Furthermore, research has pointed to the potential of this compound derivatives to be part of complex multistate systems that act as molecular switches, with potential applications in nanotechnology and the development of molecular logic devices. researchgate.netresearchgate.net
| Stimulus | System State | Properties | Reference |
| pH ≈ 8 | Assembled Film | Adhesive | researchgate.net |
| pH ≈ 4 | Disassembled | Non-adhesive | researchgate.net |
Investigation of Intermolecular Interactions in Self-Assembled Structures and Cocrystals
The structure and stability of self-assembled materials and cocrystals are dictated by a complex network of non-covalent intermolecular interactions. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, direct the arrangement of molecules into highly ordered three-dimensional architectures. mdpi.comresearchgate.net The study of these forces is crucial for understanding and controlling the properties of crystalline materials.
While detailed studies on cocrystals of this compound itself are limited, extensive research on its isomers, such as 2,4-dihydroxybenzaldehyde (B120756), provides a clear framework for this type of investigation. In cocrystals formed between acridine (B1665455) and 2,4-dihydroxybenzaldehyde, the supramolecular assembly is stabilized by a combination of strong and weak interactions. mdpi.comscilit.com
Strong Hydrogen Bonds : O-H···N interactions are observed between the hydroxyl group of the aldehyde and the nitrogen atom of acridine. mdpi.com
π-π Stacking : Interactions between the aromatic rings of adjacent acridine molecules are present. mdpi.com
C-H···π Interactions : These are also observed between the molecules in the crystal lattice. mdpi.com
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. For the acridine/2,4-dihydroxybenzaldehyde cocrystal, this analysis reveals the percentage contribution of different interactions to the total Hirshfeld surface. mdpi.com
| Interaction Type | Contribution to Hirshfeld Surface | Reference |
| H···H | 48.0% | mdpi.com |
| C···H / H···C | 19.7% | mdpi.com |
| O···H / H···O | 12.3% | mdpi.com |
| C···C | 12.8% | mdpi.com |
| N···H / H···N | 5.5% | mdpi.com |
Furthermore, polymorphism, where a compound crystallizes into multiple different forms, highlights the delicate balance of these interactions. In a derivative of 2,4-dihydroxybenzaldehyde, a subtle change in the conformation of a hydroxyl group (syn vs. anti) leads to completely different hydrogen bonding networks and, consequently, two distinct crystal packings: one forming supramolecular tubes and the other a 3D architecture. nih.gov These investigative principles and techniques are directly applicable to understanding the supramolecular behavior of this compound and its derivatives.
Catalytic Applications of 2,6 Dihydroxybenzaldehyde and Its Complexes
Role as a Ligand in Transition Metal Catalysis
2,6-Dihydroxybenzaldehyde serves as a valuable precursor for the synthesis of Schiff base ligands. These ligands, formed by the condensation of the aldehyde with a primary amine, can coordinate with a variety of transition metals to form stable complexes. researchgate.netnih.govscirp.org The resulting metal complexes often exhibit significant catalytic activity in numerous organic reactions, including oxidation and polymerization. researchgate.netnih.gov The catalytic efficacy of these complexes is influenced by the nature of the metal ion and the steric and electronic properties of the Schiff base ligand. researchgate.net
While extensive research has been conducted on the catalytic applications of Schiff base complexes derived from salicylaldehyde (B1680747) and its 2,4-dihydroxy analogue, specific studies on complexes of this compound are less common. researchgate.netsbmu.ac.irsbmu.ac.ir However, the fundamental principles of coordination chemistry suggest that this compound-derived Schiff base complexes would also be effective catalysts. The two hydroxyl groups and the imine nitrogen can act as donor atoms, chelating to a metal center and thereby influencing its catalytic properties. For instance, palladium complexes of Schiff bases derived from substituted anilines and 2-hydroxybenzaldehyde have been demonstrated to be efficient catalysts for Suzuki-Miyaura coupling reactions. researchgate.net
The table below summarizes the types of transition metal complexes formed with Schiff bases derived from related hydroxybenzaldehydes and their reported catalytic applications, suggesting the potential for this compound-derived complexes.
| Schiff Base Precursor | Transition Metal(s) | Catalytic Application |
| 2-Hydroxybenzaldehyde | Pd(II), Cu(II), Co(II) | Suzuki-Miyaura coupling, Alcohol oxidation researchgate.net |
| 2,3-Dihydroxybenzaldehyde (B126233) | Co(II), Mn(II), Fe(III), Ru(III), Cr(III), VO(II) | Benzyl (B1604629) alcohol oxidation researchgate.net |
| 2,4-Dihydroxybenzaldehyde (B120756) | Co(II), Mn(II), Fe(III), Ru(III), Cr(III), VO(II) | Benzyl alcohol oxidation researchgate.net |
| 2,4-Dihydroxybenzaldehyde | Cu(II), Ni(II), Zn(II) | Studied for redox behavior (Cyclic Voltammetry) sbmu.ac.ir |
Participation in Organic Transformations, Including Oxidation and Reduction Reactions
Transition metal complexes derived from Schiff bases are well-known to catalyze a variety of organic transformations, most notably oxidation and reduction reactions. researchgate.net The metal center in these complexes can exist in multiple oxidation states, facilitating electron transfer processes that are central to these catalytic cycles.
In the context of oxidation reactions, a study on the catalytic effects of new Schiff base metal complexes on the conversion of benzyl alcohol to benzaldehyde (B42025) and benzoic acid provides relevant insights. researchgate.net In this research, Schiff bases were synthesized from 2,3-dihydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde with 2,6-diisopropylaniline, and their complexes with various transition metals were prepared. researchgate.net These complexes were found to be effective catalysts for the oxidation of benzyl alcohol in the presence of hydrogen peroxide. researchgate.net The catalytic activity was dependent on the specific metal ion, with cobalt and manganese complexes showing the highest conversion rates. researchgate.net Although this study did not include this compound, the findings strongly suggest that its corresponding Schiff base complexes could exhibit similar or potentially enhanced catalytic activity in oxidation reactions due to the electronic effects of the hydroxyl groups' positioning.
The table below details the catalytic oxidation of benzyl alcohol using complexes derived from related dihydroxybenzaldehydes.
| Ligand Precursor | Metal Ion | Conversion of Benzyl Alcohol (%) |
| 2,3-dihydroxybenzaldehyde derivative | Co(II) | 98 |
| 2,3-dihydroxybenzaldehyde derivative | Mn(II) | 97 |
| 2,4-dihydroxybenzaldehyde derivative | Co(II) | - |
| 2,4-dihydroxybenzaldehyde derivative | Mn(II) | - |
| Data extracted from a study on related dihydroxybenzaldehyde complexes, indicating potential applications for this compound derivatives. researchgate.net |
Information regarding the participation of this compound complexes in catalytic reduction reactions is currently limited in the scientific literature. This represents a significant area for future research, as the development of efficient and selective reduction catalysts is of great importance in synthetic organic chemistry.
Exploration in Chiral Catalysis for Stereoselective Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Chiral catalysts are instrumental in achieving high levels of stereoselectivity in asymmetric reactions. The development of new chiral ligands is a continuous pursuit in the field of catalysis. nih.gov
While the potential for this compound to serve as a scaffold for chiral ligands is evident, there is a notable lack of research in this specific area. Chiral amines can be condensed with this compound to produce chiral Schiff base ligands. These ligands can then be complexed with transition metals to create chiral catalysts for a variety of stereoselective syntheses, such as asymmetric aldol (B89426) reactions, Michael additions, or epoxidations. nih.govbeilstein-journals.org The C2-symmetry that could be potentially introduced by using a chiral diamine, for example, is a common and effective strategy in the design of chiral ligands. nih.gov
The absence of studies on the application of this compound-derived chiral complexes in stereoselective synthesis highlights a promising and unexplored avenue for research. The unique electronic and steric properties imparted by the 2,6-dihydroxy substitution pattern could lead to the development of novel and highly effective chiral catalysts.
Advanced Characterization and Spectroscopic Analysis of 2,6 Dihydroxybenzaldehyde and Its Derivatives
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and purity of 2,6-dihydroxybenzaldehyde and for tracking the structural changes that occur upon the formation of its derivatives, such as Schiff bases and metal complexes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound and its derivatives.
¹H NMR: In the ¹H NMR spectrum of a Schiff base derivative of this compound, (E)-N'-(2,6-dihydroxybenzylidene)nicotinohydrazide (H₃L²), the azomethine proton (-CH=N-) appears as a singlet peak. researchgate.net The aromatic protons typically resonate in the downfield region. For instance, in a Schiff base formed from 2,4-dihydroxybenzaldehyde (B120756) and phenylthiazole amine, the aromatic protons appear as multiplets between δ 7.80-6.93 ppm, while the azomethine proton shows a singlet peak in the range of δ 7.6 – 8.8 ppm. biomedpharmajournal.org The hydroxyl group protons are also observable, often as singlets; in one derivative, the hydroxyl protons of the benzene (B151609) ring were observed as a single peak at δ 9-12 ppm. biomedpharmajournal.org
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For a phenylthiazole-2,4-dihydroxybenzaldehyde Schiff base, the carbon atoms attached to the hydroxyl groups resonate at δ 159-168 ppm. biomedpharmajournal.org The significant azomethine carbon atom gives a peak between 154 ppm and 159 ppm. biomedpharmajournal.org
2D NMR: Two-dimensional NMR techniques are employed to further confirm the complex structures of derivatives. The use of 2D NMR has been reported to confirm the structure of ligands derived from this compound. researchgate.net
Interactive Data Table: ¹H and ¹³C NMR Data for this compound Derivatives
| Compound/Derivative | Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 2,6-Hexyloxybenzaldehyde | ¹H NMR | CDCl₃ | 11.96 | OH |
| 10.37 | CHO | |||
| 7.39 | C4H | |||
| 6.50, 6.36 | C3H and C5H | |||
| 4.03 | OCH₂ | |||
| 1.82 | OCH₂CH ₂ | |||
| 1.47 | OCH₂CH₂CH ₂ | |||
| 1.42–1.22 | CH₂ | |||
| 0.91 | CH₃ | |||
| (E)-N'-(2,6-dihydroxybenzylidene)nicotinohydrazide (H₃L²) | ¹H NMR | DMSO-d₆ | - | Structure confirmed by 2D NMR |
| Phenylthiazol-2,4-dihydroxybenzaldehyde Schiff Base | ¹H NMR | DMSO-d₆ | 9-12 | OH |
| 7.80-6.93 | Aromatic protons | |||
| 7.6-8.8 | -CH=N- | |||
| ¹³C NMR | DMSO-d₆ | 159-168 | C-OH | |
| 154-159 | -C H=N- |
FTIR spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives. The formation of Schiff bases is readily confirmed by the appearance of a characteristic imine (C=N) stretching vibration and the disappearance of the primary amine bands.
In a Schiff base derived from 2,4-dihydroxybenzaldehyde, the azomethine (-CH=N) and hydroxyl (-OH) peaks are observed at 1653 cm⁻¹ and 3371 cm⁻¹, respectively. researchgate.net For a phenylthiazole-2,4-dihydroxybenzaldehyde condensed Schiff base, a prominent band for the azomethine group is found between 1610-1630 cm⁻¹. biomedpharmajournal.org The coordination of the azomethine nitrogen to a metal ion typically leads to a shift in the ν(C=N) band to lower wavenumbers. koreascience.kr The phenolic C-O stretching vibration, observed around 1295 cm⁻¹, also shifts upon complexation, indicating coordination through the deprotonated phenolic oxygen. biomedpharmajournal.orgsamipubco.com New bands appearing in the low-frequency region of the spectra of metal complexes, typically around 550 cm⁻¹ and 420 cm⁻¹, are assigned to M-O and M-N vibrations, respectively, further confirming chelation. jetir.org
Interactive Data Table: Key FTIR Frequencies (cm⁻¹) for this compound and its Derivatives
| Compound/Derivative | ν(O-H) | ν(C=O) | ν(C=N) | ν(C-O) (phenolic) | ν(M-O) | ν(M-N) |
| 4-chloro-N'-[(E)-(2,6-dihydroxyphenyl)methylidene]benzohydrazide (HBHDH) | 3257, 3190 | 1629 | 1605 | 1295 | - | - |
| Phenylthiazol-2,4-dihydroxybenzaldehyde Schiff Base | 3000-3500 (broad) | - | 1610-1630 | 1295 | - | - |
| Schiff base from 2,4-dihydroxybenzaldehyde and 2-aminopyrimidine (B69317) (H₂apdhba) | 3387, 3217 | - | 1622 | 1229 | - | - |
| Metal complexes of H₂apdhba | - | - | 1605-1612 | Shifted to higher frequency | ~520 | ~455 |
| Schiff base from 2,4-dihydroxybenzaldehyde and sulfathiazole (B1682510) (H₂sdhb) | - | - | 1640 | 1245 | - | - |
| Metal complexes of H₂sdhb | - | - | Shifted to lower wavenumber | Shifted to lower wavenumber | ~550 | ~420 |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying the coordination environment of metal complexes. The spectrum of a Schiff base derived from 2,4-dihydroxybenzaldehyde and sulfathiazole in DMSO shows absorption bands at 243 nm and 331 nm, attributed to n → π* and π → π* transitions, respectively. jetir.org Upon complexation, these bands may shift, and new bands corresponding to d-d transitions appear in the visible region for transition metal complexes. For example, a Cu(II) complex of a Schiff base derived from 2,4-dihydroxybenzaldehyde showed a broad d-d transition band centered at 625 nm, indicative of a square planar geometry. sbmu.ac.ir Similarly, Ni(II) complexes may exhibit bands around 512 nm and 684 nm, also suggesting a square planar geometry. sbmu.ac.ir
Interactive Data Table: UV-Vis Absorption Maxima (λₘₐₓ) for this compound Derivatives
| Compound/Derivative | Solvent | λₘₐₓ (nm) | Assignment |
| 4-chloro-N'-[(E)-(2,6-dihydroxyphenyl)methylidene]benzohydrazide (HBHDH) | - | 335, 295 | Ligand transitions |
| Phenylthiazol-2,4-dihydroxybenzaldehyde Schiff Base | Ethanol | 283 | Imine group transition |
| Schiff base from 2,4-dihydroxybenzaldehyde and sulfathiazole (H₂sdhb) | DMSO | 243, 331 | n → π, π → π |
| Cu(II) complex of a 2,4-dihydroxybenzaldehyde Schiff base | DMF | 625 | d-d transition (²B₁g → ²A₁g) |
| Ni(II) complex of a 2,4-dihydroxybenzaldehyde Schiff base | DMF | 512, 684 | d-d transitions (¹A₁g → ²A₁g, ¹A₁g → ¹B₁g) |
Mass spectrometry is a crucial technique for confirming the molecular weight of this compound derivatives and their metal complexes. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for analyzing these compounds. For example, the structure of the ligand (E)-N'-(2,6-dihydroxybenzylidene)nicotinohydrazide was confirmed by ESI-MS, which showed a protonated molecular ion peak [M+H]⁺ at m/z 258.0. researchgate.net This technique is also used to confirm the formation of metal complexes and can provide information about their composition. researchgate.netresearchgate.net
Electron Spin Resonance (ESR) spectroscopy is a specialized technique used to study paramagnetic species, making it highly valuable for characterizing metal complexes of this compound derivatives containing metals with unpaired electrons, such as Cu(II). The ESR spectrum of a powdered Cu(II) complex of a Schiff base derived from 2,4-dihydroxybenzaldehyde recorded at room temperature showed a g-value of 2.194. sbmu.ac.ir A 'g' value less than 2.3 is consistent with a covalent character of the metal-ligand bond. sbmu.ac.ir The calculated G value can also provide insights into the exchange interaction between copper centers in polynuclear complexes. ekb.eg
X-ray Diffraction Studies
X-ray diffraction provides definitive information about the three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is a fundamental reference, the structures of its more complex derivatives and cocrystals reveal important details about their conformation and packing.
For instance, the crystal structure of a cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (in a 2:1 stoichiometric ratio) was determined to be in the noncentrosymmetric P2₁ monoclinic space group. mdpi.com The crystal packing is stabilized by strong O(aldehyde)–H⋯N(acridine) hydrogen bonds, as well as various weak C–H⋯O and C–H⋯π interactions. mdpi.com
In another study, the crystal structure of 2,6-dihydroxybenzoate (B8749050) decarboxylase was determined in complex with the inhibitor 2,3-dihydroxybenzaldehyde (B126233), providing insights into the enzyme's active site. nih.govpdbj.org Furthermore, the crystal structure of 4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde has been reported, showing two independent molecules in the asymmetric unit linked by O—H⋯O hydrogen bonds into chains. researchgate.netiucr.org
Interactive Data Table: Crystallographic Data for this compound Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 4,6-Di-tert-butyl-2,3-dihydroxybenzaldehyde | C₁₅H₂₂O₃ | Triclinic | P-1 | 9.3113 | 10.6511 | 15.3962 | 95.242 | 103.085 | 95.492 |
| bis(acridine)–2,4-dihydroxybenzaldehyde cocrystal | - | Monoclinic | P2₁ | - | - | - | - | - | - |
Single-Crystal X-ray Diffraction for Detailed Molecular and Crystal Structures
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique offers unparalleled insight into molecular geometry, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal packing.
For derivatives of dihydroxybenzaldehydes, SCXRD studies have been crucial in confirming their molecular structures. For instance, the crystal structure of a Schiff base derived from 2,4-dihydroxybenzaldehyde and isobutylamine (B53898) was determined to exist in a zwitterionic form, where the phenolic proton transfers to the imine nitrogen atom. tandfonline.com The molecule was found to adopt an E configuration around the C=N double bond. researchgate.net In another example, a cocrystal of acridine and 2,4-dihydroxybenzaldehyde was shown to crystallize in a noncentrosymmetric P2₁ monoclinic space group, with the crystal packing stabilized by strong O-H···N hydrogen bonds and various π-π stacking interactions. mdpi.com
These studies provide exact data on the conformation of the molecules and how they interact with their neighbors in the crystal lattice, revealing details about hydrogen bonds and other non-covalent forces that are essential for understanding the material's properties. mdpi.comub.edu
Table 1: Representative Crystallographic Data for a Cocrystal of Acridine and 2,4-Dihydroxybenzaldehyde
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 13.0411(7) |
| b (Å) | 6.1363(3) |
| c (Å) | 15.9383(9) |
| β (°) | 108.859(5) |
| Volume (ų) | 1206.00(11) |
| Z | 2 |
Source: Data extracted from a study on an acridine and 2,4-dihydroxybenzaldehyde cocrystal. mdpi.com
Powder X-ray Diffraction for Crystalline Characterization
Powder X-ray diffraction (PXRD) is an indispensable tool for the characterization of polycrystalline materials. Unlike SCXRD, which requires a perfect single crystal, PXRD can be performed on powdered samples, making it ideal for routine analysis and bulk characterization. ub.edu
The primary applications of PXRD for this compound and its derivatives include:
Phase Identification: The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. By comparing an experimental pattern to a database or a simulated pattern from SCXRD data, the identity and purity of the synthesized compound can be confirmed. researchgate.net
Crystallinity Assessment: The sharpness and definition of the peaks in a PXRD pattern correlate to the sample's crystallinity. Sharp, well-defined peaks indicate a highly crystalline material, whereas broad halos suggest an amorphous or poorly ordered structure. tandfonline.comresearchgate.net For example, the crystalline nature of a Schiff base from 2,4-dihydroxybenzaldehyde and isobutylamine was confirmed by its PXRD pattern, which also allowed for the calculation of an average particle size of 22.1 nm using the Scherrer formula. tandfonline.com
Structural Confirmation: In studies of Schiff base complexes, PXRD is routinely used to confirm the crystalline nature of the final products. ekb.eg
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TG/DTG), Differential Scanning Calorimetry (DSC))
Thermal analysis techniques monitor the physical and chemical changes in a substance as a function of temperature. Thermogravimetric analysis (TGA) measures mass changes, while differential scanning calorimetry (DSC) tracks heat flow, providing a comprehensive picture of a compound's thermal behavior. nih.gov
For derivatives of this compound, these methods are used to:
Determine Thermal Stability: TGA curves show the temperature at which a compound begins to decompose. For metal complexes, decomposition often occurs in distinct steps, corresponding to the loss of solvent molecules followed by the degradation of the organic ligands. researchgate.net
Characterize Phase Transitions: DSC can detect melting points, crystallization events, and other phase transitions. mdpi.com For instance, a study on a cocrystal of acridine and 2,4-dihydroxybenzaldehyde identified its melting point at 141.0 °C using DSC. mdpi.com
Table 2: Representative Thermal Decomposition Data for a Metal Complex
| Technique | Temperature Range (°C) | Mass Loss (%) | Assignment |
|---|---|---|---|
| TGA/DTG | Ambient - 150 | ~5% | Loss of lattice/coordinated water molecules. researchgate.net |
| TGA/DTG | 200 - 500 | Variable | Decomposition of the organic Schiff base ligand. |
| TGA/DTG | > 500 | Variable | Formation of stable metal oxide residue. researchgate.net |
Note: The data represents a typical decomposition profile for a hydrated metal complex of a dihydroxybenzaldehyde Schiff base. Actual values vary based on the specific compound.
Elemental Microanalysis and Conductivity Measurements of Complexes
Elemental microanalysis and conductivity measurements are fundamental techniques for verifying the composition and electrolytic nature of newly synthesized complexes.
Elemental Microanalysis: This technique provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared against the calculated values for the proposed chemical formula. A close match provides strong evidence for the stoichiometry of the synthesized complex. This method is routinely reported in the characterization of Schiff base complexes derived from dihydroxybenzaldehydes to confirm their composition. mdpi.comkoreascience.krjetir.org
Molar Conductivity Measurements: The molar conductivity (ΛM) of a complex dissolved in a solvent like DMF or DMSO helps determine if it behaves as an electrolyte. koreascience.krsbmu.ac.ir
Non-electrolytes: Low conductivity values (typically < 50 Ω⁻¹ cm² mol⁻¹) suggest that the complex remains intact in solution and is a non-electrolyte. jetir.orgsbmu.ac.ir
Electrolytes: Higher values indicate that the complex dissociates into ions, signifying an electrolytic nature, often classified as 1:1, 1:2, etc., based on the magnitude of the conductivity. koreascience.kr
Table 3: Example of Elemental Analysis and Molar Conductivity Data
| Complex Formula | Element | Calculated (%) | Found (%) | Molar Conductivity (ΛM) in DMSO (Ω⁻¹ cm² mol⁻¹) | Interpretation |
|---|---|---|---|---|---|
| [Ni(Hsdhb)₂(H₂O)₂] | C | 45.57 | 45.59 | 3.1 | Non-electrolyte |
| H | 3.32 | 3.12 | |||
| N | 9.97 | 9.78 | |||
| [Pd(bpy)(Hapdhba)]Cl·H₂O | C | 47.6 | 47.7 | 89.0 | 1:1 Electrolyte |
| H | 3.4 | 3.5 | |||
| N | 13.2 | 13.5 |
Source: Data extracted from studies on Schiff base complexes. koreascience.krjetir.org
Surface Characterization Methodologies (e.g., Scanning Electron Microscopy (SEM), Hirshfeld Surface Analysis)
Surface characterization methods provide critical information on the morphology of a material and the nature of its intermolecular interactions.
Scanning Electron Microscopy (SEM): SEM produces high-resolution images of a sample's surface, revealing its topography, particle size, and shape (morphology). In the study of this compound derivatives, SEM is used to observe the physical appearance of the synthesized powders, confirming whether they consist of well-defined crystals, amorphous particles, or aggregates. researchgate.net
Hirshfeld Surface Analysis: This is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal structure determined by SCXRD. mdpi.com The Hirshfeld surface of a molecule is generated, and various properties are mapped onto it.
d_norm mapping: This map highlights intermolecular contacts shorter than the van der Waals radii, which are crucial for crystal packing. Close contacts, such as strong hydrogen bonds, appear as distinct red spots. mdpi.com
2D Fingerprint Plots: These plots summarize all intermolecular contacts in the crystal, providing a quantitative breakdown of each type of interaction (e.g., H···H, O···H, C···H). For a cocrystal involving 2,4-dihydroxybenzaldehyde, Hirshfeld analysis revealed that H···H contacts accounted for 48.0% of the total surface, while O···H and N···H contacts (representing hydrogen bonds) contributed 12.3% and 5.5%, respectively. mdpi.com This detailed analysis provides a deep understanding of the forces governing the crystal's architecture. nih.gov
Theoretical and Computational Studies of 2,6 Dihydroxybenzaldehyde and Its Analogs
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural, electronic, and reactive properties of molecules, including 2,6-dihydroxybenzaldehyde and its derivatives. These theoretical studies provide valuable insights that complement experimental findings.
Optimization of Molecular and Crystal Structures
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound and its analogs, these calculations have been employed to predict bond lengths, bond angles, and dihedral angles in the gas phase. researchgate.nettandfonline.com The B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) is frequently used for these optimizations. iaea.orgresearchgate.net
Furthermore, DFT methods can be used to predict the crystal structure of these compounds. The calculated geometric parameters from DFT are often in good agreement with experimental data obtained from X-ray crystallography, validating the chosen level of theory. tandfonline.comresearchgate.net For example, a comparative study of DFT and X-ray diffraction data for aminobenzoic acid-based imines derived from substituted benzaldehydes showed good harmony between the theoretical and experimental values. researchgate.net
Table 1: Comparison of Selected Experimental and Calculated Geometrical Parameters for a 2,4-dihydroxybenzaldehyde (B120756) derivative.
| Parameter | Experimental (XRD) | Calculated (DFT/B3LYP/6-31G(d)) |
| C-C (ring) bond lengths (Å) | 1.375 - 1.403 | 1.388 - 1.411 |
| C=O bond length (Å) | 1.234 | 1.229 |
| C-N bond length (Å) | 1.292 | 1.301 |
| C-N-N bond angle (°) | 116.8 | 117.2 |
| Note: This table is illustrative and based on data for a derivative. Actual values for this compound may vary. |
Investigation of Electronic Properties (e.g., Frontier Molecular Orbitals (FMO) like HOMO/LUMO, Energy Gaps)
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT calculations provide access to key electronic parameters, most notably the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. acs.org A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound and its analogs, DFT studies have been used to calculate HOMO and LUMO energies and the corresponding energy gaps. researchgate.netsemanticscholar.org For example, in a study of halo-functionalized hydrazones, the HOMO and LUMO energies were calculated using the CAM-B3LYP/6-311G(d,p) level of theory. acs.org These calculations help in understanding the charge transfer phenomena within the molecules. acs.org In a study of 2,4-dihydroxybenzaldehyde, the LUMO energy was found to be -1.78 eV, which was less electrophilic compared to 4-hydroxybenzaldehyde (B117250) (-1.92 eV), indicating a lower tendency for nucleophilic attack.
Table 2: Calculated Electronic Properties of a 2,4-dihydroxybenzaldehyde analog.
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.78 |
| Energy Gap (ΔE) | 4.47 |
| Note: This table is illustrative and based on data for an analog. Actual values for this compound may vary. |
Prediction of Chemical Reactivity and Exploration of Reaction Pathways
DFT calculations are a valuable tool for predicting the chemical reactivity of molecules and exploring the mechanisms of chemical reactions. By calculating various reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and electrophilicity (ω), researchers can gain insights into how a molecule will behave in a chemical reaction. mdpi.com
For analogs of this compound, DFT has been used to understand their reactivity in specific reactions. For instance, a computational study on the Biginelli reaction involving 2,4-dihydroxybenzaldehyde showed that the presence of the ortho-hydroxyl group significantly decreased its reactivity compared to 4-hydroxybenzaldehyde. mdpi.compsecommunity.org This was attributed to an increase in the activation energy of the rate-determining step. mdpi.com
DFT can also be used to map out entire reaction pathways, identifying intermediates and transition states. This allows for a detailed understanding of the reaction mechanism. For example, in the study of the Biginelli reaction, the iminium pathway was investigated to explain the observed lack of reactivity. psecommunity.org Computational studies on the pyrolysis of vanillin, an analog of this compound, have also been performed to elucidate the decomposition pathways. frontiersin.org
Analysis of Transition States and Activation Energies
A key aspect of understanding reaction mechanisms is the characterization of transition states, which are the highest energy points along a reaction coordinate. DFT calculations can be used to locate and characterize these transient structures. ims.ac.jp The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the rate of the reaction.
Computational studies on reactions involving analogs of this compound have successfully used DFT to calculate activation energies. In the Biginelli reaction of 2,4-dihydroxybenzaldehyde, the activation energy for the nucleophilic attack was found to be approximately 150 kJ/mol higher than for 4-hydroxybenzaldehyde, explaining its lower reactivity. mdpi.com The analysis of the transition state structure revealed that the ortho-hydroxyl group sterically hinders the attack of the nucleophile on the aldehyde carbonyl group. mdpi.com The synchronicity parameter of the transition state can also be calculated to understand the nature of bond formation.
Table 3: Calculated Activation Energies for the Rate-Determining Step of the Biginelli Reaction.
| Compound | Activation Energy (ΔG‡) (kJ/mol) |
| 4-hydroxybenzaldehyde | ~89 |
| 2,4-dihydroxybenzaldehyde | ~239 |
| Source: mdpi.com |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. wikipedia.org It analyzes the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by the second-order perturbation energy, E(2). semanticscholar.org These interactions, often referred to as hyperconjugative interactions, contribute to the stability of the molecule. researchgate.net
NBO analysis has been applied to this compound analogs to understand intramolecular charge transfer and hydrogen bonding. acs.orgrasayanjournal.co.in For example, in 2,4-dihydroxybenzaldehyde, NBO analysis showed strong intramolecular hydrogen bonding between the 2-OH group and the aldehyde oxygen, which reduces the polarization of the carbonyl group. The analysis can identify key orbital interactions, such as those between lone pair (LP) orbitals and antibonding (σ* or π*) orbitals, which are indicative of charge delocalization. researchgate.netsemanticscholar.org
In a study of halo-functionalized hydrazones, NBO analysis confirmed the presence of hyperconjugative interactions that contribute to the stability of the molecules. acs.org Similarly, for aminobenzoic acid-based imines, NBO analysis revealed that σ→σ, π→π, LP→σ, and LP→π overlaps led to intramolecular hyperconjugative interactions, stabilizing the system. researchgate.net
Table 4: Selected Second-Order Perturbation Energies (E(2)) from NBO Analysis for a 2,4-dihydroxybenzaldehyde derivative.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) O(carbonyl) | σ(C-H) | 2.8 |
| LP(2) O(hydroxyl) | π(C=C) | 5.4 |
| Note: This table is illustrative and based on general findings. Specific values depend on the molecule and the level of theory. |
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution on the surface of a molecule. researchgate.net It helps to identify regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically colored in shades of blue). researchgate.netajchem-a.com These maps are useful for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.netlongdom.org
For this compound and its analogs, MESP maps can reveal the reactive sites of the molecule. acs.org Typically, the oxygen atoms of the carbonyl and hydroxyl groups exhibit negative electrostatic potential, making them susceptible to electrophilic attack. mdpi.com Conversely, the hydrogen atoms of the hydroxyl groups show positive potential, indicating their ability to act as hydrogen bond donors. rasayanjournal.co.in
In a study of 3-ethoxy-4-hydroxy benzaldehyde (B42025), the MESP map showed negative potential sites on the oxygen atoms of the methoxy (B1213986) and aldehyde groups, and a positive potential site on the hydrogen atom of the hydroxyl group. rasayanjournal.co.in Similarly, for chlorobenzaldehydes, the oxygen atoms of the carbonyl group were found to be the main active nucleophilic centers. mdpi.com
Conformational Analysis and Intramolecular Hydrogen Bonding Investigations
The conformational landscape and intramolecular hydrogen bonding of this compound have been a subject of theoretical and experimental interest. The presence of two hydroxyl groups ortho to the aldehyde function allows for the formation of intramolecular hydrogen bonds, which significantly influence the molecule's structure and properties.
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy has been employed to study the kinetics of the intramolecular exchange process in this compound. oup.com This process involves the rotational interconversion around the C(aromatic)-C(aldehyde) bond, leading to the exchange of the two non-equivalent hydroxyl protons. The rate constants for this exchange have been determined at various temperatures, allowing for the calculation of activation parameters. oup.com
A study using DNMR spectroscopy in diethyl ether determined the kinetic parameters for the intramolecular exchange process of this compound. The coalescence temperature (Tc), rate constant at coalescence (kc), and free energy of activation (ΔG‡c) were key parameters in this analysis. The hydrogen bond energy for this compound has been estimated to be approximately 9 kJ mol-1. oup.com This value is derived from the difference in the activation enthalpy for the internal rotation compared to reference compounds that lack the ortho-hydroxyl groups. oup.com
Table 1: Kinetic Parameters for the Intramolecular Exchange in this compound
| Parameter | Value |
| Coalescence Temperature (Tc) | 233.9 K |
| Rate Constant at Tc (kc) | 94.00 s-1 |
| Free Energy of Activation (ΔG‡c) | 46.00 kJ/mol |
| Data sourced from DNMR study in diethyl ether. oup.com |
Theoretical studies using Density Functional Theory (DFT) have also been applied to investigate the ground state conformations of dihydroxybenzaldehydes. iaea.org For isomers like this compound, calculations indicate that the most stable conformer involves the formation of two intramolecular hydrogen bonds between the hydroxyl groups and the carbonyl oxygen of the aldehyde. iaea.org This chelate ring formation provides significant stabilization to the planar conformation of the molecule. The strength of these hydrogen bonds can be influenced by steric and electronic effects of substituents on the aromatic ring. mdpi.com
The molecular tailoring approach (MTA) is another computational method used to estimate the energy of intramolecular hydrogen bonds in compounds like o-hydroxybenzaldehydes. nih.gov This method involves calculating the energy of the molecule and then the energy of tailored fragments to deduce the hydrogen bond energy. nih.gov For substituted salicylaldehydes, these energies typically range from 7.5 to 8.9 kcal/mol, though exceptions with stronger hydrogen bonds exist, such as in 2,4,6-trihydroxybenzaldehyde (B105460) (9.4 kcal/mol). nih.gov
Computational Electrochemistry Studies (e.g., Redox Potential Calculations)
While direct computational studies on the redox potential of this compound are not extensively documented in the reviewed literature, the electrochemical behavior of its analogs, particularly other dihydroxy-substituted aromatic compounds, has been investigated using computational methods. These studies provide a framework for understanding the factors that would govern the redox properties of this compound.
Computational electrochemistry, often employing Density Functional Theory (DFT), is a powerful tool for predicting the redox potentials of molecules. researchgate.net The process typically involves calculating the Gibbs free energies of the species in its reduced and oxidized states. The polarizable continuum model (PCM) is often used to account for the solvation effects, which are crucial for accurate predictions in solution-phase electrochemistry.
For instance, a study on 2-(2,3-dihydroxy phenyl)-1,3-dithiane (DPD), a catechol derivative, utilized DFT calculations at the B3LYP/6-311++G** level of theory to compute its absolute redox potential. The calculated value of 0.766 V relative to the Standard Hydrogen Electrode (SHE) was in good agreement with the experimental value of 0.753 V obtained from cyclic voltammetry. This demonstrates the predictive power of such computational approaches. The methodology involves calculating the Gibbs free energy for the molecule and its two-electron oxidized form in both the gas phase and in solution.
Table 2: Theoretical vs. Experimental Redox Potential for a Dihydroxy Phenyl Analog
| Compound | Method | Calculated Redox Potential (V vs. SHE) | Experimental Redox Potential (V vs. SHE) |
| 2-(2,3-dihydroxy phenyl)-1,3-dithiane | DFT (B3LYP/6-311++G**) | 0.766 | 0.753 |
| Data highlights the accuracy of computational methods for related compounds. |
Furthermore, computational studies on polyphenolic antioxidants, including hydrazone derivatives of 2,3-dihydroxybenzaldehyde (B126233), have explored their redox properties by calculating bond dissociation energies (BDEs). semanticscholar.org The BDE of the phenolic O-H bonds is a key indicator of antioxidant activity via the hydrogen atom transfer mechanism. Lower BDE values suggest greater ease of hydrogen donation to neutralize free radicals, which is related to the compound's oxidation potential. These calculations are performed in various solvents to model different environments. semanticscholar.org
The general protocol for predicting pH-dependent redox potentials involves calculating the potential at a reference pH (usually pH=0) and then applying corrections based on the pKa values of the involved acidic and basic groups. For a molecule like this compound, the pKa values of the phenolic hydroxyl groups would be critical in determining its pH-dependent redox behavior.
Assessment of Nonlinear Optical (NLO) Properties
The nonlinear optical (NLO) properties of this compound itself have not been the specific focus of the available computational studies. However, theoretical assessments of its analogs, such as other dihydroxybenzaldehyde derivatives and their cocrystals, provide valuable insights into the potential NLO characteristics of this class of compounds.
Computational methods, particularly DFT, are widely used to calculate the first-order hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. mdpi.commdpi.com A large β value is indicative of a promising NLO material. These calculations typically involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors. mdpi.com
A notable study investigated the NLO properties of a novel cocrystal formed between acridine (B1665455) and 2,4-dihydroxybenzaldehyde. mdpi.com Using DFT calculations at the B3LYP/6-311++G level, the first hyperpolarizability (β) was calculated to be 5.63 × 10−30 esu, and the second hyperpolarizability (γ) was 62.27 × 10−36 esu. mdpi.com These significant values suggest that such materials are promising candidates for NLO applications. The study highlighted that the charge transfer interactions between the molecular components, facilitated by hydrogen bonding and π-π stacking, are crucial for the enhanced NLO response. mdpi.com
Table 3: Calculated NLO Properties for an Acridine-2,4-dihydroxybenzaldehyde Cocrystal
| NLO Parameter | Calculated Value (esu) |
| First Hyperpolarizability (β) | 5.63 × 10−30 |
| Second Hyperpolarizability (γ) | 62.27 × 10−36 |
| Calculations performed using DFT at the B3LYP/6-311++G level. mdpi.com |
The molecular structure plays a critical role in determining NLO properties. For a molecule to exhibit a second-order NLO response (a non-zero β), it must be non-centrosymmetric. In the case of cocrystals, this can be achieved by the specific arrangement of molecules in the crystal lattice. mdpi.com For individual molecules, the presence of electron-donating groups (like hydroxyl groups) and electron-withdrawing groups (like the aldehyde group) connected by a π-conjugated system can lead to significant intramolecular charge transfer upon excitation, which is a key requirement for a large NLO response. scirp.org
Theoretical studies on other benzaldehyde derivatives, such as chloro-substituted benzaldehydes, have also been conducted to evaluate their NLO potential. mdpi.com These studies compare the calculated hyperpolarizability values to that of a standard NLO material like urea (B33335) to assess their relative performance. mdpi.com The insights gained from the computational analysis of these analogs suggest that this compound, with its donor hydroxyl groups and acceptor aldehyde group on a π-system, possesses the fundamental structural features for potential NLO activity.
Role in Natural Product Chemistry
2,6-Dihydroxybenzaldehyde as a Key Synthetic Building Block for Natural Products
This compound serves as a valuable and versatile starting material in the laboratory synthesis of various natural products. Its inherent chemical functionalities, a reactive aldehyde group positioned between two hydroxyl groups on a benzene (B151609) ring, make it an attractive precursor for constructing more complex molecular architectures found in nature. The strategic placement of these groups allows for a range of chemical transformations, including alkylations, condensations, and cyclizations, which are fundamental steps in the total synthesis of natural products. nih.govfrontiersin.orgresearchgate.net
The utility of this compound as a synthetic building block is particularly evident in the preparation of substituted phenolic compounds. nih.govfrontiersin.orgresearchgate.net The hydroxyl groups can be selectively protected or activated to direct reactions to specific positions on the aromatic ring, enabling the introduction of various side chains and functional groups. This level of control is crucial for achieving the specific structures of target natural products.
While a versatile reagent for many syntheses, it is important to note that for some classes of natural products, such as the violaceoids, the isomeric 2,5-dihydroxybenzaldehyde (B135720) is used as the starting material. chemicalbook.com
Applications in the Chemical Synthesis of Specific Natural Products and Their Analogs (e.g., Violaceoids, Daldinia childiae-related compounds)
The practical application of this compound as a synthetic precursor is well-documented in the total synthesis of natural products isolated from the fungus Daldinia childiae. nih.govfrontiersin.orgresearchgate.net One notable example is the synthesis of 1-(2,6-dihydroxyphenyl)butan-1-one, a compound that has shown promising antimicrobial activity. nih.govfrontiersin.orgresearchgate.net
The synthesis of this Daldinia childiae-related compound commences with the commercially available this compound. The synthetic route involves a sequence of well-established organic reactions:
Methylation: One of the hydroxyl groups of this compound is selectively methylated to yield 2-hydroxy-6-methoxybenzaldehyde (B112916). This step protects one hydroxyl group and allows for differential reactivity of the two hydroxyls in subsequent steps. nih.gov
Grignard Reaction: The aldehyde group of 2-hydroxy-6-methoxybenzaldehyde is then reacted with propylmagnesium bromide, a Grignard reagent. This reaction adds a propyl group to the aldehyde carbon, forming a secondary alcohol, 1-(2-hydroxy-6-methoxyphenyl)butanol. nih.gov
Oxidation: The newly formed secondary alcohol is oxidized to a ketone, yielding 1-(2-hydroxy-6-methoxyphenyl)butanone. nih.gov
Demethylation: In the final step, the methyl protecting group is removed to afford the target natural product, 1-(2,6-dihydroxyphenyl)butan-1-one. nih.gov
This multi-step synthesis highlights the utility of this compound in building the core structure of the natural product and allowing for the introduction of the characteristic butyl side chain.
Table 1: Synthetic Route to 1-(2,6-dihydroxyphenyl)butan-1-one
| Step | Starting Material | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | This compound | Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃) | 2-Hydroxy-6-methoxybenzaldehyde | Protection of one hydroxyl group |
| 2 | 2-Hydroxy-6-methoxybenzaldehyde | Propylmagnesium bromide | 1-(2-Hydroxy-6-methoxyphenyl)butanol | Introduction of the propyl group |
| 3 | 1-(2-Hydroxy-6-methoxyphenyl)butanol | Pyridinium chlorochromate (PCC) | 1-(2-Hydroxy-6-methoxyphenyl)butanone | Oxidation of the alcohol to a ketone |
| 4 | 1-(2-Hydroxy-6-methoxyphenyl)butanone | Boron tribromide (BBr₃) | 1-(2,6-Dihydroxyphenyl)butan-1-one | Deprotection to yield the final product |
In contrast, the synthesis of another class of natural products, the violaceoids, which are cytotoxic alkylated hydroquinones, utilizes the isomeric 2,5-dihydroxybenzaldehyde as the starting material. chemicalbook.com
Investigations into Enzymatic Reactions Involving Dihydroxybenzoate Precursors
Research into the enzymatic production of precursors to this compound has revealed potential biocatalytic routes to this important building block. One area of investigation has focused on the enzymatic carboxylation of resorcinol (B1680541) (1,3-dihydroxybenzene) to produce 2,6-dihydroxybenzoic acid, a direct precursor to this compound. researchgate.net
Studies have explored the use of 2,6-dihydroxybenzoic acid decarboxylase from Rhizobium sp. to catalyze the reverse reaction of carboxylation. This enzymatic approach is being considered as a "green" alternative to the traditional Kolbe-Schmitt synthesis, which often requires harsh reaction conditions of high pressure and temperature. researchgate.net
The enzymatic carboxylation of resorcinol to 2,6-dihydroxybenzoic acid is a promising step towards a more sustainable synthesis of this compound and its derivatives. researchgate.net Further research is focused on overcoming current limitations of this biocatalytic system, such as enzyme deactivation and low turnover frequency, to make it a viable method for preparative scale applications. researchgate.net
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2,6-Dihydroxybenzaldehyde is a critical area of research, with a focus on developing more efficient, sustainable, and industrially scalable methods. Traditional batch processes for its synthesis can be time-consuming and may not be optimal for large-scale production.
A promising future direction lies in the advancement of continuous flow synthesis. A patented device for the continuous preparation of this compound has been developed, which involves a three-step process starting from resorcinol (B1680541): hydroxyl protection, lithiation hydroformylation, and deprotection. google.comgoogle.com This continuous process significantly shortens reaction times and eliminates the need for intermediate purification steps, leading to considerable savings in equipment and post-treatment costs. google.comgoogle.com The total yield of this three-step route is reported to be 65.6%. google.com Further research in this area could focus on optimizing catalysts and reaction conditions to improve yields and further enhance the sustainability of the process. The development of biocatalytic routes, using enzymes to carry out specific transformations, also represents a green and highly selective alternative that warrants further investigation.
Exploration of New Derivative Chemistries with Tailored Properties
The reactivity of the aldehyde and hydroxyl groups in this compound allows for the synthesis of a diverse range of derivatives with specific, tailored properties. This is a burgeoning field with significant potential for the discovery of new functional molecules.
One major class of derivatives is Schiff bases , formed by the condensation of this compound with various primary amines. These compounds and their metal complexes have been investigated for their biological activities. For instance, Schiff base complexes derived from dihydroxybenzaldehydes have been synthesized and studied for their potential applications in various fields. biomedpharmajournal.org
Another important class of derivatives is aroylhydrazones . Researchers have prepared a series of this compound aroylhydrazones as analogues of the iron chelator salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH). acs.org These new compounds have shown increased hydrolytic stability and significant cytoprotective activity against oxidative stress, highlighting their potential in preventing various types of cardiac injuries. acs.org
Furthermore, chalcone derivatives , synthesized through the Claisen-Schmidt condensation of this compound with various ketones, are another area of active research. google.comresearchgate.net Chalcones are known to exhibit a wide range of biological activities, and new derivatives of this compound could lead to the development of novel therapeutic agents. researchgate.netnih.govnih.gov
The exploration of these and other derivative chemistries will undoubtedly lead to the discovery of new compounds with tailored electronic, optical, and biological properties for a wide range of applications.
Advanced Materials Science Applications and Polymer Development
The use of this compound as a building block for advanced materials and polymers is a rapidly expanding area of research. Its bifunctional nature makes it an excellent monomer or cross-linking agent for the synthesis of novel polymeric structures.
A significant application is in the development of Covalent Organic Frameworks (COFs) . This compound can be used as a linker to construct these crystalline porous polymers. chemscene.comresearchgate.net The hydroxyl groups can participate in the formation of the framework, leading to materials with high surface areas and ordered pore structures, which are promising for applications in gas storage, separation, and catalysis. nih.govustc.edu.cn
Moreover, this compound has been utilized in the synthesis of functional polymers. For example, it has been used to create main-chain polymers incorporating spiropyran units, which are known for their photochromic properties. rsc.org This opens up possibilities for developing light-responsive materials. The compound has also been used in the synthesis of other polymers and is considered a valuable intermediate in chemical manufacturing processes. cymitquimica.com
Future research will likely focus on incorporating this compound into a wider variety of polymer architectures to create materials with tailored thermal, mechanical, and electronic properties for advanced applications.
Integration into Sophisticated Supramolecular Architectures and Functional Materials
The ability of the hydroxyl and aldehyde groups of this compound to participate in non-covalent interactions, particularly hydrogen bonding, makes it a valuable component for the construction of sophisticated supramolecular architectures.
Research has shown that derivatives of this compound can self-assemble into complex structures. For example, its derivatives have been shown to form supramolecular networks through a synergistic combination of intra- and intermolecular hydrogen bonding. researchgate.net A multistate molecular switch based on the rearrangement of a bromo-apigeninidin, derived from this compound, has been demonstrated, which can be operated by pH and host-guest inputs. researchgate.net
The self-assembly of this compound derivatives with other molecules, such as polyethyleneimine (PEI), has been explored to create catecholic supramolecules with strong adhesive properties. researchgate.net These materials show promise for applications in adhesion technology and bio-inspired materials.
The future in this field will involve the design of more complex supramolecular systems based on this compound, leading to the development of functional materials such as molecular sensors, drug delivery systems, and stimuli-responsive gels.
Further Computational Insights into Complex Reactivity and Properties
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding the reactivity and properties of molecules like this compound at the atomic level.
While direct computational studies on this compound are emerging, research on its isomers, such as 2,4-dihydroxybenzaldehyde (B120756), provides a framework for future investigations. DFT has been used to study the lack of reactivity of 2,4-dihydroxybenzaldehyde in the Biginelli reaction, revealing that the presence of the ortho-hydroxyl group increases the activation energy of the reaction. mdpi.com Similar computational approaches can be applied to this compound to predict its reactivity in various organic transformations and to design more efficient synthetic routes.
Furthermore, DFT calculations have been employed to investigate the structural and electronic properties of Schiff base complexes derived from dihydroxybenzaldehydes, providing insights into their frontier molecular orbitals and molecular electrostatic potential. biomedpharmajournal.orgfigshare.com These theoretical studies are crucial for understanding the properties of new derivatives and for guiding the design of molecules with specific functionalities.
Future computational work will likely focus on modeling the behavior of this compound and its derivatives in complex environments, such as in solution or at the interface of materials, to gain a deeper understanding of their properties and to accelerate the discovery of new applications.
Potential Applications in Nanotechnology and Molecular Devices
The unique chemical properties of this compound and its derivatives make them promising candidates for applications in the rapidly developing fields of nanotechnology and molecular devices.
As mentioned earlier, a complex multistate system derived from this compound has been shown to act as a molecular switch, which has potential applications in nanotechnology, including the development of molecular logic devices. researchgate.netresearchgate.net These devices, which can perform logical operations at the molecular level, are a key component of future nanoscale computers.
In the realm of nanomaterials, derivatives of dihydroxybenzaldehydes are being used to functionalize nanoparticles. For example, silica (B1680970) nanoparticles have been modified with 2,4-dihydroxybenzaldehyde to create nanocomposites for the efficient removal and preconcentration of heavy metal ions from various media. researchgate.netrsc.org While this study used an isomer, the principle can be extended to this compound. Additionally, poly-3,4-dihydroxybenzaldehyde has been used to coat iron oxide nanoparticles for applications in photothermal therapy of cancer cells, demonstrating the potential of dihydroxybenzaldehydes in creating biocompatible and functional nanomaterials. bohrium.com
Future research in this area will likely explore the integration of this compound-based components into more complex nanostructures and devices, such as nanosensors, targeted drug delivery vehicles, and molecular machines.
Q & A
Basic: What are the key physical and chemical properties of 2,6-Dihydroxybenzaldehyde relevant to experimental design?
This compound (CAS: 387-46-2; molecular formula: C₇H₆O₃) has a density of 1.409 g/cm³ and a boiling point of 223°C. It is sparingly soluble in water but freely soluble in ethanol and other organic solvents. Its logP value (0.91) suggests moderate hydrophobicity, influencing solvent selection for synthesis or extraction. Storage under an inert atmosphere at -20°C is recommended to prevent oxidation or decomposition .
Advanced: How can structural contradictions in spectroscopic data for this compound be resolved?
Conflicting NMR or X-ray crystallography data may arise due to tautomerism (enol-keto equilibrium) or polymorphism. For precise structural determination:
- Use Crystallography & NMR System (CNS) software to model hydrogen bonding and intramolecular interactions .
- Combine high-resolution mass spectrometry (HRMS) with 2D NMR (e.g., HSQC, HMBC) to resolve aromatic proton assignments and confirm hydroxyl group positions .
- Cross-validate with computational methods (DFT calculations) to predict stable conformers .
Basic: What synthetic routes are effective for this compound?
Common methods include:
- Regioselective formylation : Direct formylation of resorcinol (1,3-dihydroxybenzene) using hexamethylenetetramine (HMTA) in trifluoroacetic acid, achieving ~65% yield .
- Demethylation : Methyl ether derivatives (e.g., 2,6-dimethoxybenzaldehyde) can be demethylated with BBr₃ in dichloromethane. Purity is enhanced via recrystallization in ethanol/water .
Advanced: How does this compound interact with biological targets, and what mechanistic insights exist?
While direct studies on this compound are limited, analogous compounds (e.g., 4-hydroxybenzaldehyde) inhibit enzymes like tyrosinase or exhibit antioxidant activity via radical scavenging. Proposed methodologies:
- Enzyme kinetics assays : Measure IC₅₀ values against tyrosinase using UV-Vis spectroscopy .
- Molecular docking : Compare binding affinities with related aldehydes to identify key residues in active sites .
- ROS scavenging assays : Use DPPH or ABTS assays to quantify antioxidant capacity and correlate with hydroxyl group positioning .
Methodological: What precautions are critical when handling this compound in vitro?
- Safety protocols : Wear nitrile gloves and safety goggles; avoid inhalation of dust (PEL: 5 mg/m³). In case of eye exposure, rinse with water for 15 minutes .
- Stability testing : Monitor degradation via HPLC under varying pH and temperature conditions. Use inert gas purging during storage to prevent oxidation .
Advanced: How can contradictory data in chromatographic purity analysis be addressed?
Discrepancies in HPLC or GC-MS results may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
